
Morantelcitrat
Übersicht
Beschreibung
Morantel citrate is an anthelmintic drug used for the removal of parasitic worms in livestock . It affects the nervous system of worms as it is an inhibitor of acetylcholinesterase . It is derived in part from 3-methylthiophene and is closely related to pyrantel .
Molecular Structure Analysis
Morantel citrate has a molecular formula of C18H24N2O7S . Its molecular weight is 412.457 . The IUPAC name for Morantel citrate is (E)-1-methyl-2-(2-(3-methyl-1H-1lambda3-thiophen-2-yl)vinyl)-1,4,5,6-tetrahydropyrimidine 2-hydroxypropane-1,2,3-tricarboxylate .
Chemical Reactions Analysis
The chemical reactions involving Morantel citrate are not explicitly mentioned in the available resources .
Physical and Chemical Properties Analysis
Morantel citrate is a light yellow to yellow crystalline powder . It is slightly bitter with a special odor . It is soluble in methanol, slightly soluble in water or ethanol, and practically insoluble in ethyl acetate or benzene .
Wissenschaftliche Forschungsanwendungen
Anthelmintikum
Morantelcitrat ist ein Anthelmintikum, das zur Behandlung parasitärer Infektionen bei Nutztieren eingesetzt wird . Es hat die charakteristische Eigenschaft, die Entwicklung von jungen Askariden im Körper von Haustieren zu blockieren .
Untersuchung der allosterischen Potenzierung
This compound wird verwendet, um die allosterische Potenzierung von neuronalen nikotinergen Acetylcholinrezeptoren (nAChRs) der Ratte zu untersuchen . Diese Forschung kann helfen, die Funktionsweise und Modulation dieser Rezeptoren zu verstehen.
Untersuchung von Nematoden-Nikotinrezeptoren
This compound wird verwendet, um Nematoden-Nikotinrezeptoren zu untersuchen . Diese Forschung kann Einblicke in die Funktionsweise dieser Rezeptoren und ihre Rolle in der Nematodenphysiologie liefern.
Acetylcholin (ACh) -Rezeptoragonist
This compound ist ein potenter nicht-kanonischer (Bindungsstelle) Acetylcholin (ACh) -Rezeptoragonist . Es kann die makroskopischen Ströme, die durch Acetylcholin (ACh) von nAChRs hervorgerufen werden, die in Xenopus laevis-Oozyten exprimiert werden, um bis zu das 8-fache erhöhen .
Hemmung der Fumaratreduktase
This compound hemmt die Fumaratreduktase . Dieses Enzym spielt eine entscheidende Rolle im Energiestoffwechsel vieler Parasiten, und seine Hemmung kann zur Kontrolle parasitärer Infektionen beitragen.
Futtermittelzusatzstoff für Nutztiere
In Japan wurde this compound als einer der Futtermittelzusatzstoffe ausgewiesen, um die effektive Nutzung von Nährstoffbestandteilen in Futtermitteln zu fördern . Es ist zugelassen für die Zugabe zu Futtermitteln für Mastferkel und wachsende Ferkel mit 30 g/t .
Wirkmechanismus
Target of Action
Morantel citrate primarily targets the acetylcholine receptors on the muscle cells of nematodes . These receptors play a crucial role in transmitting signals from nerves to muscles, and between neurons in the brain.
Mode of Action
Morantel citrate acts as a potent agonist at the acetylcholine receptors . This means it binds to these receptors and activates them. The activation of the acetylcholine receptors induces a prolonged, spastic paralysis of the worms . This paralysis disrupts the normal movements of the parasites, leading to their expulsion from the host .
Biochemical Pathways
The primary biochemical pathway affected by Morantel citrate is the neurotransmission pathway involving acetylcholine . By acting as an agonist at the acetylcholine receptors, Morantel citrate disrupts the normal functioning of this pathway, leading to paralysis of the worms .
Pharmacokinetics
The pharmacokinetics of Morantel citrate involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Morantel citrate is absorbed and distributed in the host’s body. In mice, approximately 27% of the administered dose was excreted in urine within 24 hours . The parent compound represented only 2.6% of the dose administered in urine .
Result of Action
The molecular effect of Morantel citrate’s action is the activation of the acetylcholine receptors, leading to a disruption in neurotransmission . On a cellular level, this results in the paralysis of the worms’ musculature . The ultimate effect of this action is the expulsion of the paralyzed worms from the host’s body .
Safety and Hazards
Zukünftige Richtungen
Morantel citrate is currently used in the treatment of parasitic infections in livestock . It is also used to study allosteric potentiation of rat neuronal nicotinic acetylcholine receptors (nAChRs) and is used to study nematode nicotinic receptors . Future research may focus on expanding its applications and improving its efficacy.
Biochemische Analyse
Biochemical Properties
Morantel citrate acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes . Activation of the acetylcholine receptors induces a prolonged, spastic paralysis of the worms and expulsion from the host .
Cellular Effects
Morantel citrate has been reported to block neurotransmission in vertebrates, to possess nicotine-like properties and to mimic acetylcholine at receptors in autonomic ganglia, adrenal medullae and respiratory tissues .
Molecular Mechanism
The molecular mechanism of Morantel citrate involves its action as an agonist at the acetylcholine receptors. This activation induces a prolonged, spastic paralysis of the worms, leading to their expulsion from the host .
Temporal Effects in Laboratory Settings
In mice, after single oral administrations of Morantel citrate, approximately 27% of the administered dose were excreted in urine within 24 hours . The parent compound represented only 2.6% of the dose administered in urine .
Dosage Effects in Animal Models
In bovine, after a single oral administration of Morantel citrate, less than 20% of the administered dose was recovered in urine over 96 hours, the remaining part being excreted via faeces .
Metabolic Pathways
A large number of metabolites of Morantel citrate was detected but non identified . The parent compound represented only a small fraction of the dose administered in urine .
Transport and Distribution
After a single oral administration of Morantel citrate, the mean plasma concentrations of Morantel were 4.8 and 3.7 μg equivalents/ml, 1 and 2 hours after the administration . No parent compound was detected in plasma after 24 hours .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with acetylcholine receptors on the muscle cells of nematodes .
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.C6H8O7/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9H,3,7-8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b5-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOCXIJVDIVAHH-FXRZFVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219780 | |
| Record name | Morantel citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69525-81-1, 26155-31-7 | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(3-methyl-2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69525-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morantel citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069525811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MORANTEL CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morantel citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidinediylium hydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORANTEL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC8Z4SS5QX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Morantel Citrate against parasitic nematodes?
A1: Morantel Citrate is a cholinergic agonist that acts as a neuromuscular blocking agent specifically in nematodes. [] It binds to acetylcholine receptors at the neuromuscular junction in the parasite, causing persistent depolarization. [] This leads to spastic paralysis of the worm, ultimately resulting in its expulsion from the host's gastrointestinal tract. []
Q2: Against which nematode species has Morantel Citrate shown efficacy?
A2: Studies have demonstrated Morantel Citrate's effectiveness against various nematode species, including Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus spp. (including T. colubriformis, T. vitrinus, and T. rugatus), Cooperia curticei, and Nematodirus spp (including N. battus and N. spathiger). [, , , , , , , , ]
Q3: How does the efficacy of Morantel Citrate compare to other anthelmintics?
A3: Research suggests that while Morantel Citrate is generally effective against various nematodes, its efficacy can be lower than other anthelmintics like Ivermectin and Oxfendazole, particularly against certain species like Ostertagia spp. and Trichostrongylus spp. [, , , ]
Q4: Is there evidence of resistance to Morantel Citrate in nematode populations?
A4: Yes, studies have reported the emergence of Morantel Citrate resistance in several nematode species, including Trichostrongylus colubriformis, Teladorsagia circumcincta, and Haemonchus contortus. [, , ] This highlights the growing concern of anthelmintic resistance and the need for sustainable parasite control strategies.
Q5: Is there cross-resistance between Morantel Citrate and other anthelmintic classes?
A5: Research indicates that multiple anthelmintic resistance, involving Morantel Citrate and other drug classes like benzimidazoles (e.g., Fenbendazole, Albendazole) and macrocyclic lactones (e.g., Ivermectin), is an increasing issue. [, , , , ] This emphasizes the need for integrated parasite management programs to combat resistance development.
Q6: What types of Morantel Citrate formulations are available for veterinary use?
A6: Morantel Citrate is available in various formulations, including oral solutions, pastes, and feed additives. [, ] The choice of formulation often depends on the animal species, the severity of infection, and practical considerations like ease of administration.
Q7: Are there any specific applications of Morantel Citrate in animal production systems?
A7: Research has explored the use of Morantel Citrate in specific production systems, like the sawdust fermentation floor system for pigs, to control Trichuris suis infections. [] This demonstrates the adaptability of the drug for use in different management settings.
Q8: What are the common research methods used to assess the efficacy of Morantel Citrate?
A8: Researchers employ various methods to evaluate Morantel Citrate's efficacy, including: - Faecal Egg Count Reduction Test (FECRT): This widely used method measures the reduction in nematode egg counts in feces after treatment. [, , , , ] - Controlled Slaughter Trials: This involves treating animals with different anthelmintics and then euthanizing them to count the number of worms in the gastrointestinal tract. [, ] - In vitro Larval Development Assays: These tests assess the effect of Morantel Citrate on the development and survival of nematode larvae in laboratory settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


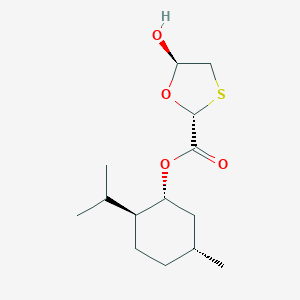
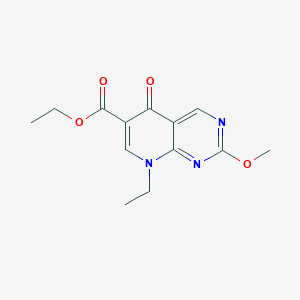
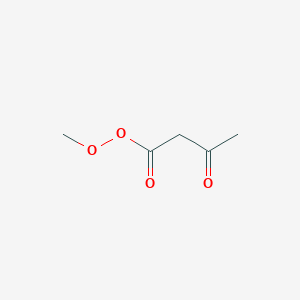
![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)

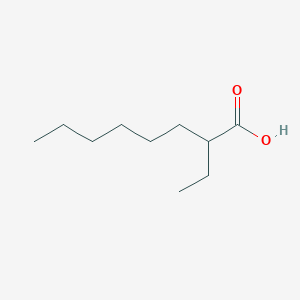

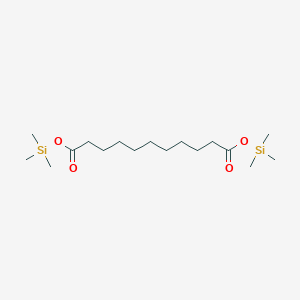


![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)



